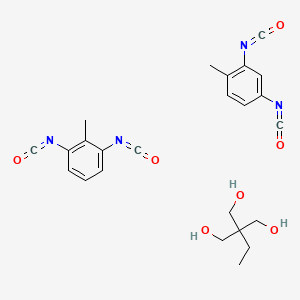
1,3-Diisocyanato-2-methylbenzene;2,4-diisocyanato-1-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diisocyanato-2-methylbenzene;2,4-diisocyanato-1-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol is a complex polymer used in various industrial applications. This compound is known for its unique chemical properties and versatility, making it valuable in the production of coatings, adhesives, and elastomers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the reaction of 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)- with 1,3-diisocyanato-2-methylbenzene and 2,4-diisocyanato-1-methylbenzene. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired polymer structure .
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large reactors where the reactants are mixed and heated to specific temperatures. The reaction is monitored to ensure the correct molecular weight and polymer structure are achieved. The final product is then purified and processed into various forms for different applications .
Chemical Reactions Analysis
Types of Reactions
This polymer undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties, making it suitable for different applications.
Substitution: Substitution reactions can introduce new functional groups into the polymer, enhancing its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and reaction time.
Major Products Formed
The major products formed from these reactions include modified polymers with enhanced properties, such as increased thermal stability, improved mechanical strength, and better chemical resistance .
Scientific Research Applications
Chemistry
In chemistry, this polymer is used as a precursor for the synthesis of advanced materials. Its unique structure allows for the creation of polymers with specific properties tailored to various applications.
Biology
In biological research, this polymer is used in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine
In medicine, this polymer is explored for its potential use in tissue engineering and regenerative medicine. Its biocompatibility and mechanical properties make it suitable for creating scaffolds and other medical implants.
Industry
In the industrial sector, this polymer is widely used in the production of coatings, adhesives, and elastomers. Its versatility and durability make it a valuable material for various manufacturing processes .
Mechanism of Action
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to form strong bonds with other molecules, enhancing its stability and functionality. The pathways involved in its action include the formation of cross-linked networks, which provide the polymer with its unique mechanical properties .
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediol, polymer with 1,3-diisocyanato-2-methylbenzene: This compound has similar properties but lacks the additional functional groups provided by 2-ethyl-2-(hydroxymethyl)- and 2,4-diisocyanato-1-methylbenzene.
2,4-Diisocyanato-1-methylbenzene, polymer with 1,3-Propanediol: This polymer is similar but has different mechanical and chemical properties due to the absence of 1,3-diisocyanato-2-methylbenzene.
Uniqueness
The uniqueness of 1,3-Diisocyanato-2-methylbenzene;2,4-diisocyanato-1-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol lies in its combination of functional groups, which provide enhanced chemical and mechanical properties. This makes it more versatile and suitable for a wider range of applications compared to similar compounds.
Properties
CAS No. |
111791-12-9 |
|---|---|
Molecular Formula |
C24H26N4O7 |
Molecular Weight |
482.493 |
IUPAC Name |
1,3-diisocyanato-2-methylbenzene;2,4-diisocyanato-1-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/2C9H6N2O2.C6H14O3/c1-7-2-3-8(10-5-12)4-9(7)11-6-13;1-7-8(10-5-12)3-2-4-9(7)11-6-13;1-2-6(3-7,4-8)5-9/h2*2-4H,1H3;7-9H,2-5H2,1H3 |
InChI Key |
YJEKXNGZEKQCFC-UHFFFAOYSA-N |
SMILES |
CCC(CO)(CO)CO.CC1=C(C=C(C=C1)N=C=O)N=C=O.CC1=C(C=CC=C1N=C=O)N=C=O |
Synonyms |
1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 1,3-diisocyanato-2-methylbenzene and 2,4-diisocyanato-1-methylbenzene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


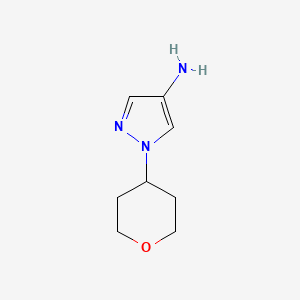
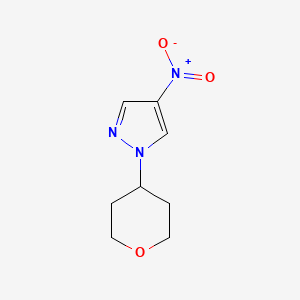

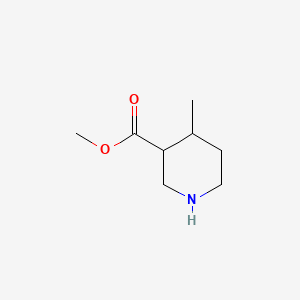
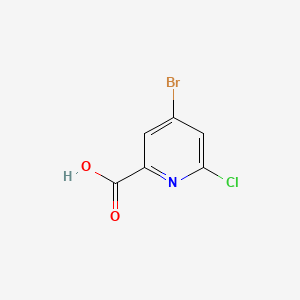
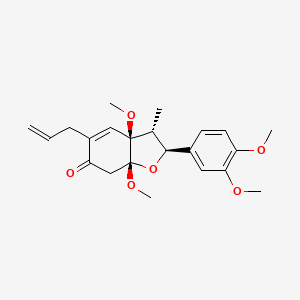
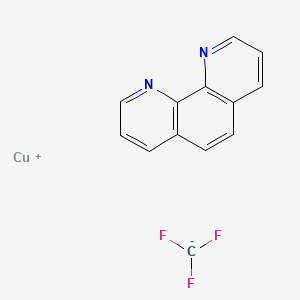
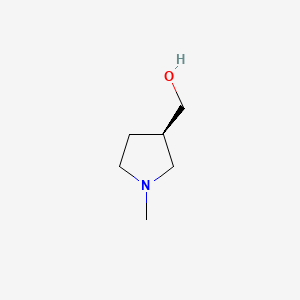
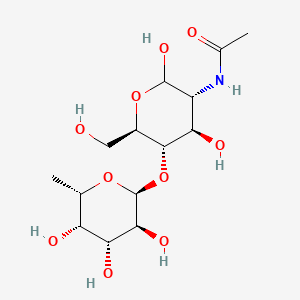
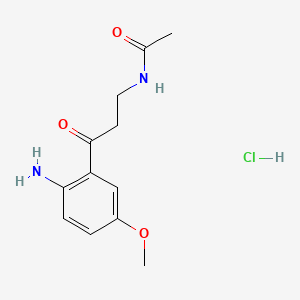
![2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline-2-13C](/img/structure/B569150.png)
![2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-2-13C](/img/structure/B569151.png)

![2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C](/img/structure/B569154.png)
